molecular formula C24H23N5O3S B2556479 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(piperidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one CAS No. 1105208-03-4

5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(piperidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

Cat. No.: B2556479
CAS No.: 1105208-03-4
M. Wt: 461.54
InChI Key: KXLNXXDTPLGXKH-UHFFFAOYSA-N
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Description

The compound 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(piperidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a heterocyclic molecule featuring a thiazolo[4,5-d]pyridazinone core. This scaffold is substituted with:

  • A 2-(indol-1-yl)-2-oxoethyl group at position 5,
  • A furan-2-yl moiety at position 7,
  • A piperidin-1-yl group at position 2.

Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c30-19(28-13-10-16-7-2-3-8-17(16)28)15-29-23(31)21-22(20(26-29)18-9-6-14-32-18)33-24(25-21)27-11-4-1-5-12-27/h2-3,6-9,14H,1,4-5,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLNXXDTPLGXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)N4CCC5=CC=CC=C54)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(piperidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the furan and piperidine moieties. The thiazole and pyridazine rings are then constructed through cyclization reactions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(piperidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and heterocyclic rings make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions. Its structure suggests it could interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features are reminiscent of known pharmacophores, suggesting it might exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(piperidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

The thiazolo[4,5-d]pyridazinone core differentiates the target compound from widely studied thiazolo[4,5-d]pyrimidines. Key differences include:

  • Pyridazinone vs. Pyrimidine Rings: The pyridazinone ring introduces a ketone group, altering electronic properties and hydrogen-bonding capabilities compared to pyrimidines. This modification may influence target selectivity and metabolic stability .
  • Biological Implications: Thiazolo[4,5-d]pyridazinones (e.g., in ) exhibit analgesic and anti-inflammatory activity, surpassing ketorolac in some cases, while thiazolo[4,5-d]pyrimidines are often associated with anticancer effects .

Substituent Analysis

Table 1: Substituent Comparison and Activity Trends
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Thiazolo[4,5-d]pyridazinone 5-(indol-1-yl-oxoethyl), 7-(furan-2-yl), 2-(piperidin-1-yl) Hypothesized: Anticancer, anti-inflammatory (based on analogs)
7-(Furan-2-yl)-5-[tetrahydronaphthalenyl]-... Thiazolo[4,5-d]pyridazinone 5-(tetrahydronaphthalenyl), 7-(furan-2-yl), 2-(piperidin-1-yl) Structural analog; activity unreported
Thiazolo[4,5-d]pyridazinones (General) Thiazolo[4,5-d]pyridazinone Varied (e.g., alkyl, aryl) Analgesic, anti-inflammatory
5-Trifluoromethyl-thiazolo[4,5-d]pyrimidines Thiazolo[4,5-d]pyrimidine 5-CF₃, 2-thioxo Anticancer (NCI screening)
PI3K-beta inhibitors Thiazolo[4,5-d]pyrimidinone 5-Methyl, 2-morpholinyl Selective kinase inhibition
Key Observations:

Indole and Furan Moieties : The indole group (in the target compound) may enhance binding to aromatic-rich pockets in enzymes or receptors, while the furan ring could contribute to π-π stacking interactions .

Piperidine vs. Morpholine/Pyrrolidine : Piperidine substituents (target compound) improve solubility via basic nitrogen, whereas morpholine (e.g., in ) enhances metabolic stability .

Trifluoromethyl Groups: In thiazolo[4,5-d]pyrimidines, CF₃ groups improve bioavailability and cytotoxicity, suggesting that similar substitutions in pyridazinones could optimize pharmacokinetics .

Biological Activity

The compound 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(piperidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The key components include:

  • Indole moiety : Known for its diverse biological activities.
  • Thiazolo[4,5-d]pyridazinone core : Often associated with various pharmacological effects.
  • Furan and piperidine substituents : These enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : The compound can modulate receptor activity, potentially affecting neurotransmission and other signaling pathways.
  • Antioxidant Properties : The presence of furan and indole moieties suggests possible antioxidant activities that can protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus.
  • Gram-negative Bacteria : Demonstrated activity against Escherichia coli.
Bacterial StrainActivity ObservedReference
Staphylococcus aureusModerate
Escherichia coliSignificant

Anticancer Potential

Studies have explored the anticancer potential of this compound through various mechanisms:

  • Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cell lines.
  • Apoptosis Induction : Promotes programmed cell death in tumor cells.

Case Study 1: Antimicrobial Efficacy

In a study published in 2020, the compound was tested against multiple strains of bacteria using the disk diffusion method. The results indicated a significant inhibition zone against both S. aureus and E. coli, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

Another study focused on the compound's effect on human cancer cell lines. It was observed that treatment with the compound resulted in a notable reduction in cell viability and an increase in apoptotic markers, indicating its potential as a chemotherapeutic agent .

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